4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one

Description

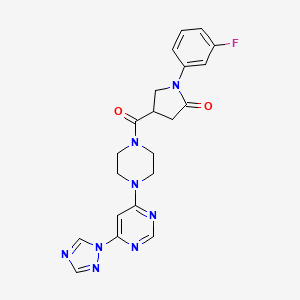

The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3-fluorophenyl group at the 1-position. A piperazine ring is attached via a carbonyl group at the 4-position, further linked to a pyrimidine scaffold bearing a 1,2,4-triazole substituent at the 6-position. This structure combines pharmacophoric elements common in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics.

Properties

IUPAC Name |

1-(3-fluorophenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O2/c22-16-2-1-3-17(9-16)29-11-15(8-20(29)31)21(32)28-6-4-27(5-7-28)18-10-19(25-13-24-18)30-14-23-12-26-30/h1-3,9-10,12-15H,4-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKNMJBZGQKRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.5 g/mol . The structure features a triazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.

Similar compounds containing triazole and pyrimidine rings have demonstrated significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of cytochrome P450 enzymes, which are crucial in various metabolic pathways including those involved in drug metabolism and synthesis of sterols .

- Induction of Apoptosis : Studies have shown that some derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

Research indicates that compounds structurally related to This compound exhibit potent anticancer properties:

- Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values ranging from 15.6 to 23.9 µM against various cancer cell lines, suggesting significant cytotoxic effects .

- Mechanisms of Action : These compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway. For example, certain derivatives demonstrated IC50 values against EGFR of approximately 72 nM , indicating strong inhibitory effects .

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties:

- Broad-Spectrum Activity : Compounds similar to this one have shown effectiveness against a range of pathogens including bacteria and fungi. For instance, they inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Study 1: Antitumor Efficacy

A recent study evaluated the antiproliferative effects of triazole-containing compounds on human cancer cell lines. The results indicated that several derivatives activated caspase pathways leading to increased apoptosis in cancer cells. Notably, compounds were found to be more effective than standard treatments like erlotinib .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15.6 | EGFR Inhibition |

| Compound B | 22.0 | Apoptosis Induction |

| Compound C | 23.9 | Caspase Activation |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results showed significant inhibition zones compared to control groups.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| E. coli | 15 |

| Candida albicans | 20 |

Scientific Research Applications

Structural Overview

| Component | Description |

|---|---|

| Triazole Ring | Imparts antifungal and antibacterial properties. |

| Pyrimidine Ring | Known for its role in nucleic acids and various biological functions. |

| Piperazine Moiety | Enhances solubility and bioavailability. |

| Pyrrolidine Structure | Contributes to the compound's overall stability and activity. |

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit potent anticancer properties. For instance, studies have shown that similar structures can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation.

- Case Study: Tyrosine Kinase Inhibition

Antimicrobial Properties

The triazole moiety is particularly noteworthy for its antimicrobial activity. Compounds with this structure have been reported to possess significant efficacy against a range of bacterial strains.

- Case Study: Antibacterial Efficacy

Neuroprotective Effects

Emerging research suggests that triazole derivatives may also have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Case Study: Neuroprotection

Synthetic Methodologies

The synthesis of 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one can be achieved through various methods:

Synthetic Pathways

-

Condensation Reactions

- Utilizing piperazine and pyrimidine derivatives in condensation reactions to form the desired carbonyl linkage.

-

Cyclization Techniques

- Employing cyclization methods to form the pyrrolidine structure from appropriate precursors.

-

Functional Group Modifications

- Modifying substituents on the aromatic rings to enhance biological activity and solubility.

Yield and Purity Considerations

The yield of these synthetic pathways can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst presence. Typical yields range from 60% to 90%, depending on the specific method employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Linkages

Several compounds share structural similarities with the target molecule, particularly in the piperazine-pyrimidine and triazole-containing regions (Table 1).

Key Observations :

- The target compound’s 1,2,4-triazole-pyrimidine moiety distinguishes it from analogues like 44f (pyrido-pyrimidinone) and 8-substituted pyridopyrimidinones []. This triazole group is associated with antifungal and kinase-inhibitory properties in related compounds .

- Unlike 1-(4-methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one [], the 3-fluorophenyl group in the target molecule may reduce metabolic oxidation compared to methoxy or trifluoromethyl groups.

Activity Comparison with Triazole-Containing Analogues

Triazole derivatives are widely explored for antifungal and anticancer activities. For example:

- Fluconazole derivatives with piperazine side chains (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols) exhibit 4–8× higher antifungal activity than fluconazole against Candida albicans . While the target compound lacks the propanol backbone, its triazole-pyrimidine core may enable similar target binding (e.g., cytochrome P450 enzymes).

- Pyrazolo[3,4-d]pyrimidin-4(3H)-one derivatives [] with triazole substituents show isomerization-dependent activity, suggesting that the target compound’s stereochemistry could critically influence its efficacy .

Comparison with Analogues :

- Compound 44f [] was synthesized via sodium triacetoxyborohydride-mediated reductive amination , a method applicable to the target compound’s piperazine linkage .

- MK39 (1-(4-nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one) [] utilized HOBt/TBTU coupling agents , suggesting compatibility with the target’s amide bond formation .

Physicochemical Parameters

- LogP : Estimated at ~2.5 (similar to 44f [LogP = 2.1] and 1-(4-methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one [LogP = 2.8]) .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A: Key steps include:

- Coupling Reactions: Utilize piperazine-carboxylation to link the pyrrolidin-2-one and pyrimidine-triazole moieties. Amide coupling agents like HATU or EDCI can enhance efficiency .

- Catalytic Conditions: Optimize reaction temperatures (e.g., 50°C for cyclization) and solvent systems (DCM or THF) to minimize side products .

- Purification: Employ flash chromatography or crystallization with diethyl ether/hexane mixtures to isolate the target compound .

- Yield Tracking: Monitor intermediates via LC-MS to identify bottlenecks, such as incomplete triazole substitution on pyrimidine .

Crystallographic Analysis

Q: What challenges arise in determining the crystal structure of this compound using X-ray diffraction? A: Challenges include:

- Disorder in Flexible Moieties: The triazole and fluorophenyl groups may exhibit rotational disorder, requiring SHELXL refinement with restraints (e.g., SIMU/DELU commands) .

- Twinning: Stacking interactions between pyrimidine and triazole rings can induce twinning; data integration in programs like XDS or HKL-3000 is critical .

- Weak Diffraction: High-resolution data (>1.0 Å) are needed to resolve overlapping electron density in the piperazine-carbonyl region .

Biological Target Identification

Q: What strategies identify potential biological targets for this compound? A: Advanced approaches include:

- Kinase Profiling: Screen against kinase panels (e.g., DiscoverX) due to structural similarity to known pyrimidine-based kinase inhibitors .

- Molecular Docking: Use Schrödinger or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR or ALK kinases) .

- Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., HCT-116) and correlate with kinase expression data .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR experiments for the triazole-pyrimidine moiety? A: Methodological steps:

- Analog Synthesis: Replace triazole with imidazole or tetrazole to assess hydrogen-bonding effects .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on triazole to evaluate potency shifts in enzyme assays .

- Pharmacophore Mapping: Overlay crystal structures with active analogs to identify critical interactions (e.g., triazole N1 as a hydrogen-bond acceptor) .

Analytical Characterization

Q: What advanced techniques confirm the compound’s structure? A: Essential methods:

- NMR: ¹H/¹³C NMR (500 MHz) to resolve coupling in the pyrrolidin-2-one (δ ~2.5 ppm) and fluorophenyl (δ ~7.1 ppm) regions .

- HRMS: Use ESI-TOF to verify the molecular ion ([M+H]⁺, expected m/z ~520.2) and fragmentation patterns .

- X-Ray Crystallography: Assign absolute configuration and confirm piperazine-carbonyl geometry .

Stability and Degradation

Q: How is the compound’s stability assessed under physiological conditions? A: Protocols include:

- Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C; monitor via HPLC for degradation products (e.g., hydrolyzed pyrrolidinone) .

- Thermal Stability: TGA/DSC analysis to identify decomposition points (>200°C suggests solid-state stability) .

- Salt Formation: Improve solubility/stability by preparing HCl salts, as seen in related pyrrolidinone derivatives .

Computational Modeling

Q: What computational tools predict the compound’s pharmacokinetic properties? A: Use:

- ADMET Prediction: SwissADME or ADMETLab to estimate logP (~2.8), bioavailability (Lipinski compliance), and CYP450 inhibition .

- Solubility Analysis: COSMO-RS to model solubility in aqueous buffers (e.g., PBS pH 7.4) and identify formulation strategies .

Polymorphism Screening

Q: How is polymorphism evaluated for this compound? A: Techniques:

- XRPD: Compare diffraction patterns of batches to detect polymorphic forms (e.g., anhydrous vs. hydrate) .

- DSC: Identify melting endotherms; multiple peaks suggest polymorphic transitions .

- Slurry Experiments: Stir in solvent mixtures (e.g., water/ethanol) to isolate stable forms .

Mechanistic Studies

Q: What experimental designs elucidate the compound’s mechanism of action? A: Advanced methods:

- Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring protein stabilization post-treatment .

- Kinase Activity Assays: Use ADP-Glo™ to quantify inhibition of recombinant kinases (e.g., IC₅₀ determination) .

- CRISPR Knockout: Generate kinase-deficient cell lines to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.